Stannane, tributyl(3-nitrophenyl)-
Description
Tributyl(3-nitrophenyl)stannane is an organotin compound featuring a tributyltin group attached to a meta-nitrophenyl substituent. This compound is primarily utilized in cross-coupling reactions, such as the Stille reaction, due to the nucleophilic nature of the tin-carbon bond. The meta-nitro group imparts electron-withdrawing effects, influencing reactivity and stability in synthetic pathways.
Properties
CAS No. |
79048-31-0 |
|---|---|
Molecular Formula |
C18H31NO2Sn |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
tributyl-(3-nitrophenyl)stannane |
InChI |
InChI=1S/C6H4NO2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |
InChI Key |
BDZSZSWGXQZIFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(3-nitrophenyl)- typically involves the reaction of tributyltin hydride with 3-nitrophenyl halides under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or by irradiation with light .
Industrial Production Methods
Industrial production of organotin compounds like stannane, tributyl(3-nitrophenyl)- often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl(3-nitrophenyl)- undergoes various types of reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Common reagents used in reactions with stannane, tributyl(3-nitrophenyl)- include:
Radical Initiators: Azobisisobutyronitrile (AIBN), light irradiation.
Solvents: Organic solvents such as tetrahydrofuran (THF) and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the substrates involved. For example, in reduction reactions, the major products are typically the corresponding hydrocarbons .
Scientific Research Applications
Stannane, tributyl(3-nitrophenyl)- has several applications in scientific research, including:
Organic Synthesis: It is used as a radical reducing agent in various organic reactions.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Studies: It is used in the study of biological systems due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of stannane, tributyl(3-nitrophenyl)- involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer and radical addition . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Positional Isomers: 3-Nitro vs. 4-Nitrophenyl Derivatives
- Applications: Likely used in coupling reactions, though steric hindrance from the nitro group may limit versatility compared to vinyl-substituted analogs .
Substituent Effects: Nitro vs. Trifluoromethyl Groups
- Tributyl[3-(trifluoromethyl)phenyl]stannane (): Molecular formula: C₁₈H₂₉F₃Sn. The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than nitro (-NO₂), significantly polarizing the tin-carbon bond and increasing stability against oxidation. This makes it suitable for reactions requiring prolonged stability, such as multi-step syntheses .
Alkenyl vs. Aromatic Substituents
Electronic Influence on Reaction Pathways
Molecular Weight and Solubility
| Compound | Molecular Weight | Key Substituent | Solubility Trends |
|---|---|---|---|
| Tributyl(3-nitrophenyl)stannane | ~412.16 (est.) | -NO₂ (meta) | Moderate in polar solvents |
| Tributyl(4-nitrophenyl)stannane | 412.162 | -NO₂ (para) | Similar to meta isomer |
| Tributyl[3-(trifluoromethyl)phenyl]stannane | 435.16 | -CF₃ | High in fluorinated solvents |
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